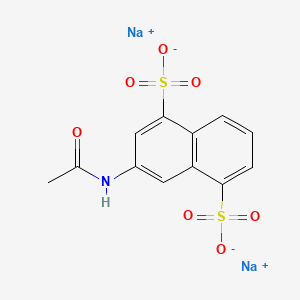
3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its molecular formula C12H9NNa2O7S2 and is commonly used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of 3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt typically involves the sulfonation of naphthalene derivatives followed by acetylation. The reaction conditions often require the use of strong acids such as sulfuric acid for sulfonation and acetic anhydride for acetylation. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: It can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups under specific conditions.
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe.
Medicine: Research has explored its potential in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Acetamidonaphthalene-1,5-disulphonic acid, sodium salt can be compared with other naphthalene derivatives such as:
1,5-Naphthalenedisulfonic acid: Similar in structure but lacks the acetamido group, leading to different chemical properties and applications.
2,6-Naphthalenedisulfonic acid: Another isomer with distinct reactivity and uses in different industrial processes.
This compound’s unique combination of functional groups makes it particularly valuable in specialized applications where both sulfonic acid and acetamido functionalities are required.
Propiedades
Número CAS |
94232-05-0 |
|---|---|
Fórmula molecular |
C12H9NNa2O7S2 |
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
disodium;3-acetamidonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C12H11NO7S2.2Na/c1-7(14)13-8-5-10-9(12(6-8)22(18,19)20)3-2-4-11(10)21(15,16)17;;/h2-6H,1H3,(H,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
Clave InChI |
VNUZOATTZDFGJZ-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NC1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)








